CID 78067707

Description

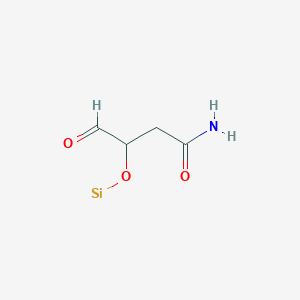

Structure

2D Structure

Properties

Molecular Formula |

C4H6NO3Si |

|---|---|

Molecular Weight |

144.18 g/mol |

InChI |

InChI=1S/C4H6NO3Si/c5-4(7)1-3(2-6)8-9/h2-3H,1H2,(H2,5,7) |

InChI Key |

FAQJUYDDXNGFHG-UHFFFAOYSA-N |

Canonical SMILES |

C(C(C=O)O[Si])C(=O)N |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Chemical Transformations of Cid 78067707

Retrosynthetic Disconnections and Strategic Precursor Identification for CID 78067707

A retrosynthetic analysis of GDC-0810 reveals several key disconnections that guide the identification of strategic precursors. The central challenge in the synthesis of GDC-0810 lies in the stereoselective construction of the tetrasubstituted alkene core.

Primary Disconnections:

C=C Double Bond Formation: The most logical primary disconnection is at the tetrasubstituted C=C double bond. This disconnection can be approached through several well-established olefination strategies.

Aryl-Vinyl and Aryl-Indazole Bonds: Disconnecting the bonds between the phenyl ring and the vinyl group, and the indazole moiety and the vinyl group, suggests the use of cross-coupling reactions, such as the Suzuki-Miyaura coupling.

Strategic Precursors:

Based on these disconnections, two main retrosynthetic strategies can be envisioned:

Strategy A: Stereospecific Elimination Approach

This strategy involves the formation of a key tertiary alcohol intermediate. The retrosynthesis is as follows:

GDC-0810 is disconnected at the acrylic acid side chain via a Wittig or Horner-Wadsworth-Emmons reaction, leading to an aldehyde precursor.

The tetrasubstituted alkene is formed via a stereospecific elimination from a tertiary alcohol. This alcohol is a critical precursor.

The tertiary alcohol can be synthesized through the diastereoselective addition of an aryl Grignard reagent to a suitably substituted ketone. This disconnection identifies a ketone and an aryl halide as key precursors.

Strategy B: Stereocontrolled Enolization and Cross-Coupling Approach

This approach focuses on the formation of an enol tosylate intermediate:

GDC-0810 is disconnected via a Suzuki-Miyaura cross-coupling reaction between an enol tosylate and an indazole boronic acid derivative. This identifies the enol tosylate and the boronic acid as key precursors.

The enol tosylate is generated stereoselectively from a ketone precursor through enolization and subsequent trapping with a tosylating agent.

The ketone precursor can be synthesized from simpler starting materials such as 2-chloro-4-fluorophenylacetic acid. acs.org

The choice of precursors is guided by their commercial availability and the efficiency of the reactions used to assemble them. google.com

Detailed Analysis of Established Synthetic Routes for this compound

Two primary synthetic routes for GDC-0810 have been established, each with its own set of advantages and challenges.

Route 1: Stereospecific Elimination Approach

An efficient synthesis of GDC-0810 has been reported that hinges on a highly diastereoselective addition of an arylmagnesium reagent to a ketone, yielding a key tertiary alcohol with a diastereomeric ratio greater than 99:1. acs.orgfigshare.comnih.gov The subsequent steps involve the formation of a tert-butyl carbonate derivative, which was found to be the optimal leaving group for a concerted elimination reaction to furnish the desired (E)-olefin with a high E/Z ratio of 98:2. acs.orgfigshare.comnih.gov A four-step telescoped process starting from the tertiary alcohol was developed to produce the final GDC-0810 active pharmaceutical ingredient (API) as a pyrrolidine (B122466) salt in a 70% yield. acs.orgfigshare.comnih.gov

Route 2: Stereocontrolled Assembly via Enolization and Cross-Coupling

The table below summarizes the key features of these two established routes.

| Feature | Stereospecific Elimination Route | Stereocontrolled Assembly Route |

| Key Intermediate | Tertiary alcohol | Enol tosylate |

| Olefin Formation | Concerted elimination | Suzuki-Miyaura cross-coupling |

| Stereoselectivity | >99:1 dr in alcohol formation, 98:2 E/Z ratio in olefin | ≥95:5 E:Z ratio |

| Overall Yield | 70% from tertiary alcohol | 40% overall |

| Reference | acs.orgfigshare.comnih.gov | acs.orgnih.govthieme-connect.com |

Optimization Studies of Reaction Conditions and Reagent Selection in this compound Synthesis

Optimization of the synthetic routes to GDC-0810 has focused on improving yield, stereoselectivity, and process scalability.

In the stereocontrolled assembly route, the choice of base for the enolization–tosylation step was critical. Lithium tert-butoxide was found to be highly effective in achieving high stereoselectivity. acs.orgthieme-connect.com For the Suzuki-Miyaura cross-coupling, the selection of the palladium catalyst and ligands was optimized to ensure efficient coupling and high yields.

In the stereospecific elimination route, a key optimization was the identification of the tert-butyl carbonate as the ideal leaving group for the concerted elimination to achieve a high E/Z ratio of the olefin. acs.orgfigshare.comnih.gov

A notable optimization in the synthesis of a key ketone intermediate involved the use of sodium hydride for a Claisen condensation, which is significantly cheaper and allows for higher volume efficiency compared to other bases like sodium hexamethyldisilazide. thieme-connect.com

The table below presents a selection of optimized reaction conditions for the synthesis of GDC-0810.

| Step | Reagents and Conditions | Outcome | Reference |

| Enolization-Tosylation | Lithium tert-butoxide, TsCl, THF, 22 °C | E/Z = 95:5 | thieme-connect.com |

| Suzuki-Miyaura Coupling | PdCl₂(Xantphos), K₃PO₄·H₂O, PhMe–H₂O, 90 °C | High yield of coupled product | thieme-connect.com |

| Diastereoselective Addition | Arylmagnesium reagent, ketone precursor | >99:1 dr | acs.orgfigshare.comnih.gov |

| Stereospecific Elimination | Formation of tert-butyl carbonate leaving group | 98:2 E/Z ratio | acs.orgfigshare.comnih.gov |

Development of Novel Synthetic Approaches for this compound and Its Derivatives

The development of novel synthetic approaches has been driven by the need for more efficient and versatile methods to access GDC-0810 and its derivatives. The evolution from GDC-0810 to second-generation SERDs like GDC-0927 has spurred further innovation in synthetic strategies. tandfonline.com

Research into novel approaches has explored alternative methods for constructing the tetrasubstituted alkene core, which remains a significant synthetic challenge. These approaches aim to provide access to a wider range of structural analogues for structure-activity relationship (SAR) studies. The development of GDC-0810 was part of a broader effort to optimize a triphenylalkene scaffold for SERD activity. elifesciences.orgnih.gov

Chemoselective Modifications and Functionalization Strategies for this compound Scaffolds

Chemoselective modifications of the GDC-0810 scaffold are crucial for the synthesis of derivatives with improved pharmacological properties. The key functional groups on the GDC-0810 molecule that can be selectively modified include:

The Acrylic Acid Moiety: This group can be modified to alter the compound's pharmacokinetic profile. For instance, the evolution from GDC-0810 to GDC-0927 involved moving away from the acrylic acid moiety to achieve increased potency and more complete suppression of ER signaling. tandfonline.com

The Indazole Ring: The indazole nitrogen can be a site for functionalization. The use of protecting groups like the tetrahydropyranyl (THP) group allows for selective reactions at other parts of the molecule.

The Phenyl Rings: The phenyl rings can be substituted with various functional groups to modulate the electronic properties and binding affinity of the molecule.

The synthesis of GDC-0810 itself involves chemoselective reactions, such as the palladium-catalyzed cross-coupling, which proceeds without affecting other functional groups in the molecule.

Parallel Synthesis and Combinatorial Chemistry Applied to this compound Analogues

While specific examples of large-scale combinatorial libraries of GDC-0810 are not extensively documented, the principles of parallel synthesis and combinatorial chemistry are highly relevant to the discovery and optimization of SERDs. The development of GDC-0810 was the result of screening and optimizing a series of compounds based on a triphenylalkene scaffold. elifesciences.orgnih.gov

Parallel synthesis techniques have been applied to the synthesis of tamoxifen (B1202) and its derivatives, which share a similar triphenylethylene (B188826) core with GDC-0810. researchgate.netacs.org These methods allow for the rapid generation of a library of analogues for high-throughput screening.

The development of novel SERDs often involves the creation of virtual combinatorial libraries to explore a wide chemical space and identify promising candidates for synthesis and biological evaluation. nih.gov This approach, combining computational chemistry with medicinal chemistry, facilitates the discovery of new SERMs and SERDs.

Computational and Chemoinformatic Investigations of Cid 78067707

Molecular Dynamics Simulations and Conformational Analysis of CID 78067707

Molecular dynamics (MD) simulations have been a cornerstone in understanding the dynamic behavior of Nirmatrelvir when bound to its target, the SARS-CoV-2 Mpro. These simulations, often run for hundreds of nanoseconds, provide a detailed view of the stability and conformational landscape of the drug-protein complex. mdpi.comnih.gov

Key metrics from MD simulations that characterize the stability of the Nirmatrelvir-Mpro complex include:

Root-Mean-Square Deviation (RMSD): Measures the average deviation of the protein or ligand from a reference structure over time. Lower, stable RMSD values indicate a stable complex. jyoungpharm.orgresearchgate.net

Root-Mean-Square Fluctuation (RMSF): Assesses the dynamic behavior and flexibility of individual amino acid residues. Binding of Nirmatrelvir typically reduces the fluctuation of residues in the active site. jyoungpharm.orgresearchgate.net

Radius of Gyration (Rg): Indicates the compactness of the protein. A stable or slightly reduced Rg value for the complex compared to the unbound protein suggests stabilization upon binding. nih.govresearchgate.net

Hydrogen Bond Analysis: Tracks the formation and stability of hydrogen bonds between the ligand and protein, which are crucial for binding affinity. Nirmatrelvir forms several persistent hydrogen bonds with key residues in the Mpro active site. mdpi.comnih.govresearchgate.net

Table 1: Key Stability Metrics from MD Simulations of Nirmatrelvir-Mpro Complex

| Metric | Typical Observation for Nirmatrelvir-Mpro Complex | Indication | Reference |

|---|---|---|---|

| RMSD (Ligand) | Stable around 2.0 Å | Secure and stable binding in the active site | mdpi.com |

| RMSD (Protein) | Lower than unbound Mpro | Stabilization of protein structure | researchgate.net |

| Rg (Radius of Gyration) | Slightly lower and less fluctuation than unbound Mpro | Enhanced structural compactness and stability | nih.gov |

| SASA (Solvent-Accessible Surface Area) | Slightly reduced compared to unbound Mpro | Binding restricts conformational flexibility | nih.govjyoungpharm.org |

| Hydrogen Bonds | Average of 2-4 stable H-bonds throughout simulation | Strong, persistent molecular interactions | mdpi.comnih.gov |

Conformational analysis reveals that Nirmatrelvir maintains an extended conformation within the active site cleft of Mpro, occupying several key subsites (S1, S2, and S4). asm.org This stable binding mode is critical for its inhibitory function.

Quantum Chemical Calculations on Electronic Structure and Reactivity of this compound

Quantum chemical calculations, particularly using Density Functional Theory (DFT), have provided deep insights into the electronic properties and reactivity of Nirmatrelvir. nih.govrsc.org These methods are essential for understanding the covalent inhibition mechanism, where Nirmatrelvir's nitrile "warhead" forms a covalent bond with the catalytic cysteine residue (Cys145) of the Mpro. tandfonline.commdpi.com

DFT calculations have been used to optimize the structure of the isolated Nirmatrelvir molecule and to analyze its frontier molecular orbitals (HOMO and LUMO). mdpi.comresearchgate.net The energy gap between the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) is a key indicator of a molecule's chemical reactivity. For Nirmatrelvir, the HOMO energy is reported to be -6.75 eV and the LUMO energy is -1.65 eV, resulting in an energy gap of 5.10 eV. researchgate.net This information helps in explaining the molecule's stability and its susceptibility to react with the nucleophilic sulfur atom of Cys145. rsc.org

Combined quantum mechanics/molecular mechanics (QM/MM) simulations have further elucidated the reaction pathway. These studies model the reaction's rate-limiting step and have been used to investigate how mutations in the Mpro active site might affect the efficacy of Nirmatrelvir by altering the activation energy of the covalent bond formation. acs.orgnih.gov The calculations reveal how the electrostatic environment of the protein's active site influences the reactivity of the nitrile group, facilitating its attack by the Cys145 residue. acs.org

In Silico Prediction of Potential Biological Targets and Interaction Profiles for this compound

While Nirmatrelvir was specifically designed to target the SARS-CoV-2 Mpro, in silico methods are crucial for predicting potential off-target interactions, which is a key aspect of assessing a drug's safety profile. tandfonline.comresearchgate.net Computational screening against databases of other human proteins, such as other proteases, can help identify potential unintended binding partners. For instance, studies have computationally investigated the interaction of Nirmatrelvir with Human Serum Albumin (HSA), a major transport protein in the blood, to understand its distribution and bioavailability. researchgate.net These docking and MD simulation studies predicted that Nirmatrelvir binds to HSA with moderate affinity, primarily at Sudlow's Site III. researchgate.net

Furthermore, the broad-spectrum potential of Nirmatrelvir has been explored computationally. Molecular docking and MD simulations have been used to predict its binding affinity to the main proteases of other human coronaviruses, suggesting it may be effective against a range of related viruses. tandfonline.com These predictive studies are vital for guiding future experimental work and exploring the expanded therapeutic potential of the compound.

Molecular Docking Studies and Ligand-Protein Interaction Modeling with this compound

Molecular docking is a fundamental computational technique used to predict the preferred orientation of a ligand when bound to a protein target. For Nirmatrelvir, docking studies have been extensively used to model its interaction with the active site of the SARS-CoV-2 Mpro. nih.govjyoungpharm.orgjapsonline.com These studies consistently predict a high binding affinity, with docking scores often in the range of -7.7 to -8.8 kcal/mol, indicating a strong and favorable interaction. nih.govmdpi.comjyoungpharm.org

The docking models, validated by experimental crystal structures, reveal a detailed map of the ligand-protein interactions. asm.orgjapsonline.com Nirmatrelvir fits snugly into the substrate-binding cleft between Domains I and II of the protease. asm.org The key interactions include:

Covalent Bond: The nitrile group forms a reversible covalent bond with the sulfur atom of the catalytic Cys145. mdpi.com

Hydrogen Bonds: The molecule forms several crucial hydrogen bonds with backbone and side-chain atoms of residues such as His41, Asn142, Gly143, His163, His164, and Glu166. mdpi.comrsc.org

Hydrophobic Interactions: The dimethylbicycloproline group fits into the hydrophobic S2 pocket, while other parts of the molecule make van der Waals and pi-alkyl contacts with residues like Met49, Leu141, Met165, and Gln189. mdpi.comjyoungpharm.orgrsc.org

Table 2: Key Amino Acid Interactions between Nirmatrelvir and SARS-CoV-2 Mpro

| Interacting Residue | Subsite | Type of Interaction | Reference |

|---|---|---|---|

| Cys145 | S1' | Covalent Bond, Hydrogen Bond | jyoungpharm.orgmdpi.com |

| His41 | Catalytic Dyad | Hydrogen Bond | mdpi.comjyoungpharm.org |

| His164 | S1 | Hydrogen Bond | mdpi.com |

| Glu166 | S1 | Hydrogen Bond | mdpi.comnih.gov |

| Met165 | S2 | Hydrophobic | mdpi.com |

| Asn142 | S1' | Hydrogen Bond | mdpi.comnih.gov |

| Gln189 | S4 | Hydrogen Bond | rsc.org |

These detailed interaction models are critical for understanding the source of Nirmatrelvir's high potency and selectivity. asm.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. nih.gov While specific QSAR studies focusing solely on a large library of Nirmatrelvir derivatives are not widely available in public literature, the principles of QSAR have been applied to broader sets of Mpro inhibitors. acs.orgmdpi.com

In the context of Nirmatrelvir, QSAR would be used to guide the design of new analogs with potentially improved properties. japsonline.com A typical QSAR study would involve:

Dataset Curation: Assembling a series of Nirmatrelvir derivatives with experimentally measured inhibitory activities (e.g., IC50 values).

Descriptor Calculation: Calculating various molecular descriptors (e.g., electronic, steric, hydrophobic, topological) for each derivative.

Model Building: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms to build a mathematical model that relates the descriptors to the activity. nih.gov

Model Validation: Rigorously testing the model's predictive power on an external set of compounds.

Such models can identify key structural features that enhance or diminish activity. For example, a QSAR model could quantify the impact of modifications to the P2 or P3 moieties of the Nirmatrelvir scaffold, accelerating the development of next-generation inhibitors with improved potency or resistance profiles. acs.orgjapsonline.com

Integration of Cheminformatics Tools for Data Mining and Predictive Modeling of this compound

The investigation of Nirmatrelvir is a prime example of the power of integrating various cheminformatics tools and platforms. mdpi.com The entire discovery and characterization pipeline, from initial hit to clinical candidate, relies on a suite of computational software. mdpi.comnih.gov

Databases and Data Mining: Chemical databases (like PubChem, where the compound is registered as this compound) and biological databases (like the Protein Data Bank for Mpro structures) are the starting points. mdpi.com Data mining of adverse event databases like FAERS has also been used to analyze the safety profile of Nirmatrelvir post-approval. plos.org

Molecular Modeling Software: Suites like Schrödinger, MOE, Discovery Studio, and AutoDock are used for a range of tasks including ligand preparation, protein visualization, molecular docking, and interaction analysis. nih.govjapsonline.comresearchgate.net

Simulation Engines: Programs like AMBER and GROMACS are the workhorses for performing the intensive molecular dynamics simulations. frontiersin.org

Quantum Chemistry Packages: Software such as Gaussian is employed for high-level DFT and QM/MM calculations to study reaction mechanisms. nih.gov

Predictive Modeling Tools: Platforms like ADMETlab and LigandScout are used for predicting pharmacokinetic properties (ADMET) and generating pharmacophore models for virtual screening. nih.govjapsonline.com

This integrated approach allows researchers to build a comprehensive, multi-scale understanding of a drug molecule, from its quantum mechanical properties to its dynamic interactions within a biological system and its potential effects in a clinical context.

Despite a comprehensive search for the chemical compound This compound , with the IUPAC name N-(3-chloro-4-fluorophenyl)-2-[(2-methyl-5-nitrophenyl)amino]-1,3-thiazole-5-carboxamide , there is no publicly available scientific literature detailing its in vitro biological activities.

Searches for this specific compound did not yield any results related to high-throughput screening, cell-based assays, enzymatic inhibition studies, receptor binding assays, or investigations into its effects on intracellular signaling pathways. Furthermore, no proteomic studies or advanced methodologies for target identification specifically mentioning this compound could be located.

While the core chemical structure, a thiazole-5-carboxamide, is a feature in various research programs exploring potential therapeutic agents for conditions such as cancer and microbial infections, the specific biological profile of this compound has not been documented in accessible scientific databases or publications. Therefore, it is not possible to provide a scientifically accurate article based on the requested outline due to the absence of specific data for this compound.

In Vitro Biological Activities and Mechanistic Elucidation of Cid 78067707

Advanced Methodologies for Target Identification and Validation of CID 78067707

Genomic and Transcriptomic Profiling (e.g., RNA-seq, CRISPR Screening)

There is no available information from techniques such as RNA-sequencing or CRISPR screening to profile the genomic and transcriptomic effects of this compound. Such studies are crucial for understanding the broader cellular pathways and gene networks that a compound may modulate. The absence of this data prevents any detailed analysis of its impact on global gene expression or the identification of potential genetic vulnerabilities that could be exploited.

Biochemical and Biophysical Characterization of Target Engagement

Detailed biochemical and biophysical data, which are essential for confirming direct binding to and modulation of specific molecular targets, are not available for this compound. Techniques such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), or thermal shift assays, which provide quantitative measures of binding affinity and thermodynamics, have not been reported for this compound.

Functional Validation of Proposed Targets in Cell-Based Systems

Without identified targets from biochemical or biophysical studies, there is no research available on the functional validation of any proposed targets for this compound in cell-based systems. Such validation, often involving techniques like siRNA/shRNA knockdown or CRISPR-Cas9 mediated gene knockout, is a critical step in linking the engagement of a specific target to the observed cellular phenotype.

Elucidation of the Molecular Mechanisms of Action for this compound

Due to the absence of data on its biological activities and molecular targets, the molecular mechanism of action for this compound remains unelucidated. Understanding the precise molecular pathways through which a compound exerts its effects is fundamental to its development and potential therapeutic application.

Comparative Analysis of Biological Activities with Structurally Related Compounds (e.g., CID 78061907)

No studies have been published that compare the biological activities of this compound with structurally related compounds, including CID 78061907. Comparative analyses are valuable for establishing structure-activity relationships (SAR) and for understanding how modifications to a chemical scaffold can influence biological outcomes. The lack of such a comparative study for this compound limits the understanding of its chemical and biological properties in the context of its structural analogs.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses of Cid 78067707 Analogues

Rational Design Principles for Analogue Development to Modulate Biological Activity

The rational design of analogues is a cornerstone of modern drug discovery. This approach leverages an understanding of the biological target and the parent compound to design new molecules with improved potency, selectivity, and pharmacokinetic properties. Key principles include:

Conformational Restriction: By introducing cyclic structures or rigid linkers, the conformational flexibility of a molecule can be reduced. This can lead to a higher affinity for the biological target by "pre-paying" the entropic penalty of binding.

Homologation: This strategy involves systematically increasing the length of an alkyl chain or other substituent to probe the size and shape of the binding pocket.

Scaffold Hopping: This more advanced technique involves replacing the core structure (scaffold) of the parent compound with a novel one while retaining the key pharmacophoric elements responsible for biological activity.

Synthesis and Systematic Biological Evaluation of Derivatives

The synthesis of a focused library of analogues is a critical step in SAR studies. The synthetic routes are designed to be efficient and allow for the introduction of diverse chemical functionalities. For instance, a common scaffold might be synthesized in a multi-step process, with the final steps allowing for the parallel introduction of various substituents.

Once synthesized, these derivatives undergo systematic biological evaluation. This typically involves a tiered screening approach, starting with primary in vitro assays to determine the potency against the intended biological target. Promising compounds are then subjected to a broader panel of assays to assess selectivity, mechanism of action, and potential off-target effects.

An example of a systematic evaluation can be seen in the study of bicalutamide analogues for the treatment of prostate cancer. nih.gov In this research, a series of 15 analogues were synthesized and evaluated for their antiproliferative activity against four different human prostate cancer cell lines. nih.gov

Identification of Key Pharmacophoric Elements within the Scaffold

A pharmacophore is the three-dimensional arrangement of essential features that a molecule must possess to exert a specific biological effect. The identification of these key elements is a crucial outcome of SAR studies. By comparing the structures and activities of various analogues, researchers can deduce which functional groups and spatial arrangements are critical for target recognition and activation or inhibition.

Common pharmacophoric features include:

Hydrogen bond donors and acceptors

Positive and negative ionizable groups

Hydrophobic centers

Aromatic rings

Molecular modeling techniques are often employed to develop a pharmacophore hypothesis, which can then be used to guide the design of new analogues and to search virtual libraries for novel scaffolds.

Exploration of Structure-Activity Landscapes

The data generated from the biological evaluation of an analogue series can be used to construct a structure-activity landscape. This is a conceptual representation of how changes in chemical structure relate to changes in biological activity. A "smooth" landscape indicates that small changes in structure lead to small changes in activity, while a "rugged" or "cliff-like" landscape suggests that minor structural modifications can result in a dramatic loss or gain of potency.

Understanding the SAR landscape is crucial for optimizing a lead compound. It can help identify regions of the molecule that are sensitive to modification and those that are more tolerant of change.

Correlation between Structural Features and Enhanced or Altered Biological Potency

The ultimate goal of SAR and SPR studies is to establish clear correlations between specific structural features and the desired biological and physicochemical properties. For example, the addition of a polar functional group might increase aqueous solubility but decrease cell permeability. Similarly, the introduction of a bulky substituent might enhance binding affinity by filling a hydrophobic pocket in the target protein.

In the case of the bicalutamide analogues, a deshydroxy analogue was identified as the most active compound, with IC50 values ranging from 6.59 to 10.86 µM. nih.gov Molecular modeling provided a plausible explanation for the higher activity of sulfide analogues compared to their sulfone counterparts, demonstrating a direct correlation between a specific structural modification and enhanced biological potency. nih.gov

The table below illustrates a hypothetical SAR analysis for a series of analogues, where different substituents (R1 and R2) on a common scaffold lead to variations in biological activity (IC50).

| Compound ID | R1 Group | R2 Group | IC50 (nM) |

| Analogue 1 | -H | -CH3 | 150 |

| Analogue 2 | -F | -CH3 | 125 |

| Analogue 3 | -Cl | -CH3 | 90 |

| Analogue 4 | -H | -CH2CH3 | 200 |

| Analogue 5 | -Cl | -CH2CH3 | 110 |

This data suggests that a chloro substituent at the R1 position and a methyl group at the R2 position are favorable for activity.

Preclinical Investigations of Cid 78067707 in Disease Models

Selection and Characterization of Relevant In Vitro and Ex Vivo Preclinical Disease Models

The development of new therapeutics, such as a Cyclin A/B-RxL inhibitor like CID-078, relies heavily on the use of well-characterized preclinical models that can predict clinical outcomes. The selection of these models is a critical step in the drug development pipeline.

In vitro models are essential for the initial screening and mechanistic studies of new compounds. These models often involve the use of cancer cell lines that are representative of the tumors intended for treatment. For a compound targeting advanced solid tumors, a panel of cell lines from various cancer types such as breast, colon, lung, and pancreatic cancer would be selected. These cell lines would be characterized based on their genetic and molecular profiles, including the status of key proteins involved in cell cycle regulation, such as cyclins and cyclin-dependent kinases. The use of three-dimensional (3D) cell culture models, such as spheroids or organoids, is becoming increasingly common as they more accurately mimic the tumor microenvironment compared to traditional two-dimensional (2D) cultures. nih.gov

Ex vivo models provide a bridge between in vitro studies and in vivo animal models. These models utilize fresh patient-derived tissues or cells, which are maintained in a laboratory setting for a short period. nih.gov For a cancer therapeutic, this could involve treating patient-derived tumor explants with the compound and assessing its effects on tumor cell viability and proliferation. The advantage of ex vivo models is that they preserve the native cellular architecture and interactions of the tumor microenvironment, offering a more realistic prediction of a drug's efficacy. nih.gov For instance, a skin equivalent model has been successfully used to treat burned patients and is being explored for genetic skin diseases. europa.eu

Assessment of Efficacy in Established Preclinical Disease Models

Once appropriate preclinical models are selected, the efficacy of a compound is rigorously assessed. In the context of a Cyclin A/B-RxL inhibitor like CID-078, the primary measure of efficacy in in vitro models would be its ability to inhibit cell proliferation and induce apoptosis (programmed cell death) in cancer cell lines.

Table 1: Illustrative In Vitro Efficacy Data for a Hypothetical Compound

| Cell Line | Cancer Type | IC50 (µM) | Apoptosis Induction (% of Control) |

| MCF-7 | Breast Cancer | 0.5 | 350% |

| HCT116 | Colon Cancer | 0.8 | 280% |

| A549 | Lung Cancer | 1.2 | 210% |

| PANC-1 | Pancreatic Cancer | 1.5 | 190% |

Note: This table is for illustrative purposes only and does not represent actual data for CID 78067707 or CID-078.

In ex vivo models, efficacy would be evaluated by measuring changes in tumor cell viability, proliferation markers (e.g., Ki-67), and apoptosis markers (e.g., cleaved caspase-3) within the patient-derived tumor tissue.

Investigation of Pharmacodynamic Biomarkers and Their Modulation

Pharmacodynamic (PD) biomarkers are crucial for understanding a drug's mechanism of action and for guiding dose selection in clinical trials. For a Cyclin A/B-RxL inhibitor, key PD biomarkers would be related to the cell cycle and apoptosis pathways.

In preclinical models, the modulation of these biomarkers would be investigated at both the protein and gene expression levels. For example, treatment with the compound would be expected to lead to a decrease in the levels of Cyclin A and Cyclin B, as well as an increase in the levels of proteins that inhibit cell cycle progression, such as p21 and p27. The induction of apoptosis would be confirmed by measuring increased levels of cleaved PARP and cleaved caspase-3. nih.gov The utilization of PD biomarkers can help streamline the development of new drugs. nih.gov

Studies on the Impact of Disease-Relevant Pathways in Preclinical Systems

A comprehensive preclinical investigation would also delve into the broader impact of the compound on disease-relevant pathways. For a cancer therapeutic, this would involve analyzing its effects on signaling pathways that are known to be dysregulated in cancer, such as the PI3K/AKT/mTOR pathway, the MAPK/ERK pathway, and pathways involved in DNA damage repair.

Techniques such as Western blotting, quantitative PCR (qPCR), and RNA sequencing would be employed to assess the changes in the expression and activity of key proteins and genes within these pathways. For example, studies on the HDAC inhibitor chidamide (B1683975) have shown that it exerts its anticancer effects by inactivating the PI3K/PDK1/AKT signaling pathway. nih.gov

Comparative Preclinical Efficacy Studies against Reference Compounds

To establish the potential clinical utility of a new compound, its efficacy is often compared to that of existing standard-of-care therapies or other investigational drugs. These comparative studies are essential for determining whether the new compound offers any advantages in terms of potency, selectivity, or the ability to overcome resistance mechanisms.

For a Cyclin A/B-RxL inhibitor being developed for solid tumors, comparative studies might involve testing it alongside established chemotherapeutic agents or other targeted therapies in the same panel of in vitro and ex vivo models. The results of these studies would help to position the new compound in the current treatment landscape and inform the design of future clinical trials. For example, a network meta-analysis of treatments for Crohn's disease found that infliximab (B1170848) and adalimumab were superior to certolizumab pegol and tofacitinib (B832) for inducing remission. nih.gov

Advanced Methodologies and Future Research Directions for Cid 78067707

Integration of Multi-Omics Data in Understanding CID 78067707’s Biological Effects

A comprehensive understanding of the biological impact of the chemical compound this compound necessitates the integration of multi-omics data. This approach allows for a holistic view of molecular changes induced by the compound, spanning genomics, transcriptomics, proteomics, and metabolomics. nih.govnih.gov By combining these datasets, researchers can bridge the gap between genotype and phenotype, offering deeper insights into the compound's mechanism of action. nih.govfrontlinegenomics.com

The application of multi-omics strategies to study this compound would involve analyzing its effects on various biological layers simultaneously. nih.gov For instance, transcriptomic analysis could identify genes whose expression is altered by the compound, while proteomics would reveal corresponding changes in protein levels. Metabolomic analysis would then illustrate shifts in metabolic pathways, providing a functional readout of the upstream genomic and proteomic changes.

Several computational tools are available for the integration and interpretation of such complex datasets. nih.gov Methodologies like Multi-Omics Factor Analysis (MOFA) can distill these large datasets into a few key factors representing the primary sources of variation. frontlinegenomics.com Another approach, the Pathway Recognition Algorithm using Data Integration on Genomic Models (PARADIGM), can infer the impact of this compound on specific biological pathways. frontlinegenomics.com The use of such tools is crucial for identifying potential biomarkers of compound activity and for understanding its broader biological implications. nih.gov

A hypothetical workflow for integrating multi-omics data to study this compound is outlined below:

| Step | Description | Omics Data Involved | Potential Insights |

| 1. Exposure | In vitro or in vivo models are exposed to this compound. | N/A | Initial biological response. |

| 2. Data Acquisition | High-throughput sequencing and mass spectrometry are used to collect data. | Genomics, Transcriptomics, Proteomics, Metabolomics | Comprehensive molecular snapshot. |

| 3. Data Integration | Computational tools are used to combine and analyze the different omics layers. | All | Identification of key molecular drivers and pathways affected by the compound. |

| 4. Biological Interpretation | The integrated data is interpreted to understand the mechanism of action. | All | Elucidation of the biological effects of this compound. |

Application of Advanced Bioimaging Techniques for Spatiotemporal Analysis of this compound

Advanced bioimaging techniques are essential for visualizing the subcellular localization and dynamic behavior of this compound in real-time. Techniques such as fluorescence microscopy, confocal microscopy, and super-resolution microscopy could provide invaluable data on how the compound interacts with cellular components. To enable visualization, this compound would likely need to be tagged with a fluorescent probe, a process that requires careful chemical modification to ensure the tag does not interfere with the compound's intrinsic activity.

Magnetic Resonance Imaging (MRI) relaxometry is another advanced imaging modality that could be adapted for preclinical studies involving this compound. nih.gov This technique can offer non-invasive, longitudinal assessment of tissue-level changes in response to the compound. nih.gov For instance, if this compound is being investigated for its effects on cartilage, T1ρ and T2 imaging could be used to detect early signs of cartilage degeneration or repair. nih.gov

The development of imaging protocols for this compound would need to address challenges such as achieving sufficient signal-to-noise ratio and ensuring that the imaging process itself does not perturb the biological system under investigation.

Implementation of Interdisciplinary Approaches in Furthering this compound Research

Advancing the understanding of this compound will require a highly interdisciplinary approach, integrating expertise from chemistry, biology, pharmacology, and computational science. vulcanchem.com Chemists would be essential for synthesizing analogs of this compound to probe structure-activity relationships and to develop imaging probes. Biologists and pharmacologists would be needed to design and execute experiments to elucidate the compound's mechanism of action and its effects in relevant disease models.

Computational scientists will play a crucial role in managing and interpreting the large datasets generated from multi-omics and imaging studies. nih.gov Their expertise in bioinformatics and data science will be vital for building predictive models of the compound's activity and for identifying potential therapeutic applications.

An example of an interdisciplinary research plan for this compound is presented below:

| Discipline | Contribution | Research Question |

| Medicinal Chemistry | Synthesis of this compound derivatives and fluorescently-tagged probes. | How does the chemical structure of this compound relate to its biological activity? |

| Cell Biology | Characterization of the cellular effects of this compound using microscopy and cell-based assays. | What are the subcellular targets of this compound? |

| Genomics/Proteomics | Analysis of global changes in gene and protein expression upon treatment with this compound. | Which cellular pathways are modulated by this compound? |

| Computational Biology | Integration of multi-omics data and development of predictive models. | Can we predict the therapeutic potential of this compound based on its molecular signature? |

Perspectives on Translational Research Avenues from this compound Studies

While research on this compound is still in its early stages, preliminary findings could open up several avenues for translational research. The ultimate goal of translational research is to "translate" basic scientific discoveries into new therapies and diagnostics that benefit human health.

One potential translational avenue is in the area of drug discovery. If this compound is found to modulate a key disease pathway, it could serve as a lead compound for the development of a new drug. For example, a recent study identified entrectinib (B1684687) as a potential repurposing candidate for inflammatory bowel disease (IBD) through integrated -eQTL analysis, a similar approach that could be applied to this compound. medrxiv.org

Another translational perspective lies in the development of biomarkers. The molecular changes induced by this compound, as identified through multi-omics studies, could potentially serve as biomarkers for disease diagnosis, prognosis, or response to therapy.

The journey from a basic science discovery to a clinically approved product is long and complex, requiring rigorous preclinical and clinical testing. However, foundational research into the properties and mechanisms of compounds like this compound is the essential first step in this process.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.